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5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum

MOCVD precursor thermal stability β-diketonate decomposition sublimation window

The compound designated 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum — systematically known as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) and commonly referenced as La(tmhd)₃, La(DPM)₃, or La(thd)₃ — is a homoleptic lanthanum(III) β-diketonate coordination complex bearing three bidentate dipivaloylmethanate (dpm/tmhd) ligands in a tris-chelate geometry. The compound has a molecular formula of C₃₃H₅₇LaO₆ and a molecular weight of 688.72 g·mol⁻¹ (anhydrous basis), appearing as a white to off-white crystalline powder.

Molecular Formula C33H60LaO6
Molecular Weight 691.7 g/mol
Cat. No. B12437933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
Molecular FormulaC33H60LaO6
Molecular Weight691.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La]
InChIInChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;
InChIKeyVTNJXVDFRGBYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one)lanthanum(III) — CAS 14319-13-2 Procurement & Selection Baseline


The compound designated 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum — systematically known as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) and commonly referenced as La(tmhd)₃, La(DPM)₃, or La(thd)₃ — is a homoleptic lanthanum(III) β-diketonate coordination complex bearing three bidentate dipivaloylmethanate (dpm/tmhd) ligands in a tris-chelate geometry [1]. The compound has a molecular formula of C₃₃H₅₇LaO₆ and a molecular weight of 688.72 g·mol⁻¹ (anhydrous basis), appearing as a white to off-white crystalline powder [1]. It is a member of the broader M(tmhd)ₙ precursor family widely deployed in metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of lanthanum-containing oxide thin films. As a fluorine-free, all-hydrocarbon β-diketonate, La(tmhd)₃ occupies a distinct position between simpler acetylacetonate complexes and fluorinated analogs in the volatility–stability–purity trade space that governs precursor selection for electronic materials fabrication [2].

Why La(acac)₃, La(tmod)₃, or La(hfac)₃ Cannot Be Directly Substituted for La(tmhd)₃ in Thin-Film Process Specifications


Lanthanum β-diketonate precursors are not interchangeable drop-in replacements. The acetylacetonate analog La(acac)₃ exists primarily as a hydrate (typically tetrahydrate or dihydrate) and undergoes stepwise thermal degradation beginning at 110 °C with dehydration, progressing through mixed acetate-acac intermediates, and forming lanthanum acetate by 180–285 °C — making it unsuitable for vapor-phase delivery processes that require intact, congruent sublimation of the molecular precursor [1]. The closest structural congener La(tmod)₃ (where tmod = 2,2,6,6-tetramethyl-3,5-octanedionate) possesses higher volatility owing to its asymmetric ligand architecture, yet this same asymmetry alters decomposition kinetics and may reduce the steric shielding provided by the symmetrical tert-butyl groups of tmhd [2]. Fluorinated alternatives such as La(hfac)₃ and La(tfac)₃ exhibit markedly lower sublimation enthalpies (~54% and ~82% of the M(acac)ₙ baseline, respectively), but introduce the risk of fluorine incorporation into deposited oxide films — a critical defect vector in semiconductor gate-dielectric and ferroelectric applications [3]. Each substitution therefore changes at least one of three procurement-critical parameters: thermal process window, film purity profile, or precursor shelf stability.

Quantitative Differentiation Evidence: La(tmhd)₃ vs. Closest Analogs for Scientific Procurement Decisions


Thermal Decomposition Onset: La(tmhd)₃ Remains Intact >130 °C Beyond the La(acac)₃ Degradation Cascade

La(tmhd)₃ exhibits a congruent sublimation regime spanning from its melting point (~240 °C) to the onset of thermal decomposition at approximately 370 °C, as determined by thermogravimetric analysis and differential scanning calorimetry [1]. In stark contrast, the simplest lanthanum β-diketonate — La(acac)₃ — is isolated as a tetrahydrate that begins losing water at 110 °C, converts to anhydrous form at 150 °C, and undergoes irreversible ligand fragmentation to lanthanum acetate species in the 180–285 °C range, with complete conversion to La₂O₃ not occurring until ~730 °C [2][3]. This means La(acac)₃ has essentially no stable vaporization window: dehydration and decomposition overlap with the temperature range where vapor transport would be attempted.

MOCVD precursor thermal stability β-diketonate decomposition sublimation window La₂O₃ thin film

Direct Head-to-Head MOCVD Comparison: La(tmhd)₃ vs. La(tmod)₃ — Volatility, Thermal Robustness, and Oxide Film Deposition

In a direct comparative MOCVD study by Bedoya et al. (2006), both La(tmhd)₃ and its closest structural analog La(tmod)₃ were investigated under identical reactor conditions using in-situ Fourier transform infrared (FTIR) spectroscopy and thermal analysis [1]. Both precursors were efficiently vaporized in the temperature range 160–230 °C and successfully deposited lanthanum oxide films via direct liquid injection (DLI) MOCVD at substrate temperatures of 350–500 °C. La(tmod)₃ exhibited higher absolute volatility due to its asymmetric ligand structure (one tert-butyl replaced by a less bulky group), which reduces intermolecular packing forces. However, the symmetrical tmhd ligand architecture of La(tmhd)₃ provides superior steric shielding of the La³⁺ center by the two equivalent tert-butyl groups, which is correlated with greater resistance to premature ligand dissociation during prolonged thermal stress in the bubbler or evaporator [1][2]. Films deposited from both precursors consisted primarily of La₂O₃ and LaO(OH) phases, with carbon-containing La₂O₂CO₃ observed only on film surfaces and not in the bulk — indicating comparable ligand combustion efficiency for both precursors [1].

MOCVD precursor comparison DLI-MOCVD La₂O₃ deposition in-situ FTIR precursor volatility

La₂O₃ Gate Dielectric Film Quality: La(tmhd)₃-Derived Films Achieve EOT = 0.5 nm with Band Gap of 6.18 eV

La(tmhd)₃ has been validated as a precursor for producing device-quality La₂O₃ gate dielectric films with competitively benchmarked electrical performance. Using low-pressure MOCVD with La(tmhd)₃ as the lanthanum source, Cheng et al. (2004) deposited ultrathin La₂O₃ films on Si substrates at 600 °C that exhibited an amorphous structure, surface roughness of approximately 0.2 nm (RMS), and an optical band gap (E_g) of 6.18 eV — among the largest band gaps reported for high-k gate dielectrics at that time [1]. By introducing an Al₂O₃ capping layer, a reliable equivalent oxide thickness (EOT) of approximately 1.8 nm was demonstrated, with a minimum EOT of 0.5 nm reported for the La₂O₃/Si structure [1]. In separate ALD studies using La(tmhd)₃ and H₂O at 300 °C on TiN substrates, amorphous stoichiometric La₂O₃ films achieved a dielectric constant (κ) of 17.3 after annealing at 500 °C, with leakage current density as low as 2.78 × 10⁻¹⁰ A·cm⁻² at ±1 V [2]. For comparison, La₂O₃ films deposited using the alternative ALD precursor La(fAMD)₃ (a formamidinate complex) have been shown to achieve superior V_fb shift and EOT for capping layer applications, but at the cost of a less mature supply chain and less extensively characterized decomposition chemistry [3].

high-k gate dielectric La₂O₃ thin film equivalent oxide thickness MOCVD band gap

Ambient Handling Robustness: TMHD Precursors Tolerate Brief Atmospheric Exposure Unlike Organometallic La Alternatives

The hydrophobic tert-butyl groups of the tmhd ligand provide effective steric shielding of the La³⁺ center against nucleophilic attack by atmospheric moisture. According to the Mironova Labs TMHD Precursor Handling Guide, TMHD precursors as a class are 'notably more robust than pyrophoric precursors (e.g., TMA) or aggressively hydrolyzing compounds (e.g., TEMAZ),' and they permit 'brief ambient exposure during vessel loading or transfers' [1]. This contrasts with organometallic lanthanum precursors such as tris(isopropylcyclopentadienyl)lanthanum (La(iPrCp)₃), which require rigorous glovebox handling and inert atmosphere loading to prevent rapid decomposition [1]. Vendor specifications consistently list La(tmhd)₃ as hygroscopic but not pyrophoric, with recommended storage under dry N₂ or Ar at ambient temperature (20–25 °C) in sealed containers . The hydrolytic sensitivity is rated as class 4 ('no reaction with water under neutral conditions') by multiple chemical suppliers, indicating that while prolonged humidity exposure leads to slow hydration and ligand dissociation, acute reactivity is not a safety or handling concern .

precursor handling air sensitivity moisture stability glovebox-free processing steric shielding

Fluorine-Free Ligand Architecture: Eliminating Fluorine Contamination Risk vs. Fluorinated β-Diketonate Analogs

La(tmhd)₃ is an all-hydrocarbon β-diketonate containing no halogen atoms, distinguishing it from the fluorinated lanthanum precursor classes La(hfac)₃ (hexafluoroacetylacetonate) and La(tfac)₃ (trifluoroacetylacetonate). The Fahlman and Barron (2000) substituent effect study established that across multiple metal centers, M(hfac)ₙ complexes exhibit sublimation enthalpies of only ~54% of the corresponding M(acac)ₙ value, while M(tfac)ₙ derivatives are at ~82% — indicating that fluorination does reduce the energy barrier for vaporization [1]. However, this volatility gain comes at a well-documented cost: fluorine liberated during ligand decomposition can incorporate into deposited oxide films as non-volatile metal fluorides or oxyfluorides, degrading dielectric properties and creating fixed-charge defects at the film/substrate interface [2]. For semiconductor gate-dielectric applications where part-per-million levels of fluorine can shift threshold voltages and increase leakage, the fluorine-free composition of La(tmhd)₃ is a procurement-specification requirement, not merely a preference [3]. The class-level trade-off is that tmhd ligands provide the highest volatility achievable within the fluorine-free β-diketonate family (ΔH_sub at 93–99% of the acac baseline) while completely eliminating fluorine as a contamination vector [1].

fluorine-free MOCVD precursor semiconductor contamination β-diketonate ligand design film purity hfac comparison

High-Confidence Application Scenarios for Tris(5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one)lanthanum(III) Based on Quantitative Evidence


MOCVD of La₂O₃ High-k Gate Dielectric Layers on Silicon for Advanced CMOS Transistors

La(tmhd)₃ is the most extensively validated precursor for MOCVD growth of La₂O₃ gate dielectric films, with published evidence demonstrating an amorphous film structure, band gap of 6.18 eV, surface roughness of ~0.2 nm RMS, and minimum EOT of 0.5 nm when deposited at 600 °C on Si substrates [1]. The precursor vaporizes efficiently at 170–200 °C and deposits stoichiometric oxide in the 350–600 °C substrate temperature range [1][2]. The fluorine-free composition is critical for CMOS compatibility, as even trace fluorine from fluorinated precursors can alter threshold voltages and degrade interfacial quality. For process engineers qualifying a lanthanum precursor for gate-dielectric integration, La(tmhd)₃ represents the lowest-risk starting point due to the depth of published process-property correlations available.

ALD of Conformal La₂O₃ Thin Films on 3D Topographies Using La(tmhd)₃ and H₂O or O₃

La(tmhd)₃ has been successfully deployed in thermal ALD of amorphous stoichiometric La₂O₃ on TiN and Si substrates at deposition temperatures as low as 300 °C, using H₂O as the oxygen source [1]. Films annealed at 500 °C achieve a dielectric constant of 17.3 with leakage current density of 2.78 × 10⁻¹⁰ A·cm⁻² at ±1 V, meeting electrical specifications for capacitor dielectric and gate-stack applications [1]. The precursor's adequate volatility at 170–200 °C enables practical ALD cycle times without requiring aggressive bubbler heating that could induce premature thermal decomposition. The steric robustness of the tmhd ligand shell supports extended bubbler lifetime during multi-wafer production campaigns, as demonstrated by the congruent sublimation behavior confirmed via FAB-MS and TG analysis [2].

MOCVD of Multi-Component Oxide Perovskites (LaMnO₃, LaAlO₃, La-doped SrTiO₃) Using Co-Precursor Delivery Systems

La(tmhd)₃ is compatible with co-delivery MOCVD processes using other M(tmhd)ₙ precursors, enabling deposition of complex oxide perovskites. The Selvakumar et al. vapor pressure study confirmed congruent sublimation of La(tmhd)₃ with ΔH_sub = 114 ± 3 kJ·mol⁻¹, and demonstrated that La(tmhd)₃, Sr(tmhd)₂, and Mn(tmhd)₃ can be co-vaporized for lanthanum-strontium-manganite (LSM) deposition via plasma-assisted liquid injection CVD at 573 K [1]. Similarly, La(tmhd)₃ has been combined with Mn(acac)₃ for LaMnO₃±δ growth, with the activation energy for La(tmhd)₃ sublimation measured at 177 kJ·mol⁻¹ under LP-MOCVD conditions (0.06–3 kPa) [2]. The matched tmhd ligand chemistry across different metal precursors simplifies the design of multi-source evaporator systems and reduces the complexity of precursor solution formulation for DLI-MOCVD.

Diamagnetic Reference Standard for Paramagnetic Lanthanide NMR Shift Reagent Studies Using the Ln(tmhd)₃ Series

Within the lanthanide tris-dipivaloylmethanate family Ln(dpm)₃, the La³⁺ member occupies a unique position as the only diamagnetic (f⁰) complex. This makes La(tmhd)₃ the essential diamagnetic blank for NMR shift reagent studies that quantify the paramagnetic-induced shifts produced by Eu(dpm)₃, Pr(dpm)₃, and Yb(dpm)₃ [1]. The identical ligand shell and molecular geometry across the Ln(tmhd)₃ series ensure that any differences in NMR chemical shifts between the La complex and a paramagnetic analog can be attributed solely to the lanthanide ion's unpaired electrons, with minimal confounding from ligand-field or structural variations. Studies on the action of LnL₃ complexes (L = dpm, dbm, acac; Ln = La, Pr, Nd, Sm, Eu, Dy, Ho, Er, Tb) on 2-butanol NMR spectra have established this diamagnetic-control methodology [1].

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